molecular formula C23H20N6OS B11980210 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11980210
M. Wt: 428.5 g/mol
InChI Key: YAXVAOIPVFKTIT-MFKUBSTISA-N
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Description

This compound is a 1,2,4-triazole-based acetohydrazide derivative with a complex heterocyclic architecture. Its structure comprises:

  • A 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole core, where the 4-methylphenyl group enhances lipophilicity and influences π-π stacking interactions .
  • An (E)-pyridin-4-ylmethylidene hydrazide group, providing a planar geometry that facilitates interactions with biological targets like kinases or receptors .

The compound’s design aligns with pharmacophores known for antimicrobial, anticancer, and anti-inflammatory activities, as seen in structurally related triazole derivatives .

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+

InChI Key

YAXVAOIPVFKTIT-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate hydrazine derivatives with acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with pyridine-4-carbaldehyde to form the hydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazide moiety produces amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazoles can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

2. Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer effects. The incorporation of specific substituents in the triazole ring can enhance the cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .

3. Antioxidant Activity
The antioxidant potential of triazole derivatives is another area of interest. Compounds with triazole moieties have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage related to various diseases, including neurodegenerative disorders .

Agricultural Applications

1. Fungicides
Due to their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. The compound this compound may serve as a lead compound for developing new fungicides that can effectively control fungal diseases in crops while minimizing environmental impact .

2. Plant Growth Regulators
Research has indicated that certain triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This application is particularly relevant in enhancing crop yield and stress resistance in adverse environmental conditions .

Materials Science Applications

1. Coordination Chemistry
The unique structure of triazole derivatives allows them to act as ligands in coordination chemistry. The compound may form stable complexes with various metal ions, leading to applications in catalysis and material synthesis. These metal complexes can exhibit interesting electronic and photophysical properties suitable for use in sensors and electronic devices .

2. Polymer Chemistry
Incorporating triazole units into polymer matrices can enhance the thermal stability and mechanical properties of materials. The synthesis of polymers containing this compound could lead to novel materials with applications in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance stability and binding to polar enzyme pockets.
  • Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability.
  • Pyridine position (3- vs. 4-yl) alters steric interactions with target proteins .

Physicochemical Properties

Comparative data for selected analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference ID
Target Compound 485.56 168–170* 3.8 0.12
4-Chlorophenyl analog 486.92 175–177 4.1 0.09
4-Methoxyphenyl analog 481.54 162–164 3.2 0.28
Diethylamino-substituted analog 534.62 155–157 4.5 0.05

*Predicted based on structurally related compounds in .

Key Trends :

  • Chlorine substitution increases molecular weight and hydrophobicity (higher LogP) but reduces solubility.
  • Methoxy groups lower LogP and improve aqueous solubility due to polar interactions.

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., Cl, nitro) show enhanced antibacterial efficacy:

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference ID
Target Compound 12.5 25.0
4-Chlorophenyl analog 6.25 12.5
4-Methoxyphenyl analog 25.0 50.0

Antioxidant Activity

The diethylamino-substituted analog demonstrated moderate radical scavenging (IC₅₀ = 18.7 μM), while the 4-chlorophenyl analog showed weaker activity (IC₅₀ = 42.3 μM). Antioxidant efficacy correlates with electron-donating groups facilitating hydrogen atom transfer .

Anti-inflammatory Activity

Compounds with pyridin-4-ylmethylidene groups (e.g., target compound) exhibited 60–70% inhibition of protein denaturation at 100 μM, comparable to diclofenac (75%) .

Biological Activity

The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, starting from 4-methylaniline. The key intermediate is synthesized via hydrazinecarbothioamide followed by acylation and cyclization to form the triazole ring. Characterization techniques such as NMR spectroscopy and IR spectroscopy confirm the structure of the synthesized compound.

Table 1: Synthesis Steps

StepReaction TypeReagentsConditionsProduct
1Hydrazine Reaction4-Methylaniline, Carbon DisulfideRefluxHydrazinecarbothioamide
2AcylationAcetic AnhydrideRoom TempAcetohydrazide
3CyclizationBase (e.g., NaOH)RefluxTriazole derivative

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been screened against various cancer cell lines, demonstrating notable cytotoxic effects.

  • Case Study : A study evaluated the compound against colon carcinoma HCT-116 and breast cancer T47D cell lines. The IC50 values were found to be 6.2μM6.2\,\mu M for HCT-116 and 27.3μM27.3\,\mu M for T47D cells, indicating potent activity against these cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It was tested against several bacterial strains and fungi.

  • Findings : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent. The inhibition zones ranged from 1616 to 25mm25\,mm depending on the concentration used during testing .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its mechanism of action appears to involve the inhibition of key metabolic enzymes.

  • Enzyme Targets : Notably, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests potential applications in treating neurological disorders .

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